
Methyl 5-(Difluoromethyl)-2-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(Difluoromethyl)-2-methoxybenzoate is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a methoxybenzoate structure, making it a valuable molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various metal-based methods that transfer CF₂H to C(sp²) sites . This process can be performed in both stoichiometric and catalytic modes, with the use of difluoromethylation reagents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(Difluoromethyl)-2-methoxybenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, difluoromethylation can be achieved using difluorocarbene reagents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, difluoromethylation typically results in the formation of difluoromethylated derivatives .
Scientific Research Applications
Methyl 5-(Difluoromethyl)-2-methoxybenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-(Difluoromethyl)-2-methoxybenzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated benzoates and methoxybenzoates, such as:
- Methyl 5-(Trifluoromethyl)-2-methoxybenzoate
- Methyl 5-(Chloromethyl)-2-methoxybenzoate
Uniqueness
Methyl 5-(Difluoromethyl)-2-methoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activities compared to its analogs .
Properties
Molecular Formula |
C10H10F2O3 |
|---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 5-(difluoromethyl)-2-methoxybenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-14-8-4-3-6(9(11)12)5-7(8)10(13)15-2/h3-5,9H,1-2H3 |
InChI Key |
KDNNLELUCOKGJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


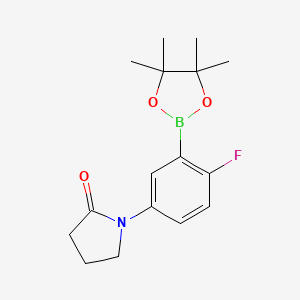
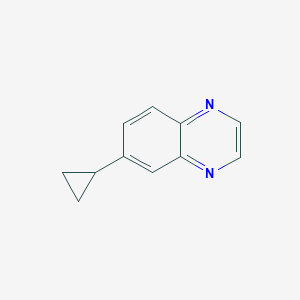
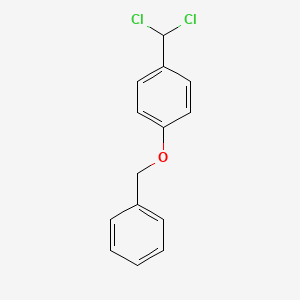
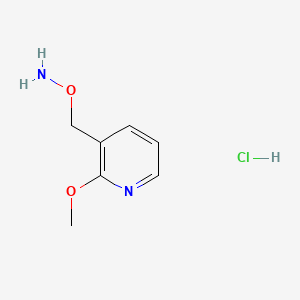

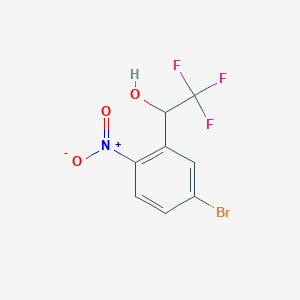
![6-[4-(4-Hexyloxyphenylazo)phenoxy]hexyl acrylate](/img/structure/B13702342.png)

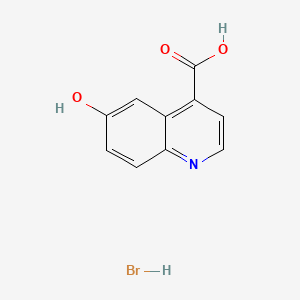

![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)

![5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13702397.png)

